N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide

Lipophilicity Permeability SAR

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide (CAS 1058230-37-7) is a synthetic indoline-propanamide hybrid molecule with a molecular weight of 362.5 g/mol and the formula C₂₃H₂₆N₂O₂. It belongs to a chemotype under investigation for selective androgen receptor degrader (SARD) activity, a therapeutic concept for enzalutamide-resistant prostate cancers.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 1058230-37-7
Cat. No. B3209169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide
CAS1058230-37-7
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4
InChIInChI=1S/C23H26N2O2/c26-22(13-10-17-6-2-1-3-7-17)24-20-12-11-18-14-15-25(21(18)16-20)23(27)19-8-4-5-9-19/h1-3,6-7,11-12,16,19H,4-5,8-10,13-15H2,(H,24,26)
InChIKeyAPXSSMHMUCMHEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide (CAS 1058230-37-7): A Specialized Indoline-Propanamide Research Tool with a Differentiated Physicochemical Signature


N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide (CAS 1058230-37-7) is a synthetic indoline-propanamide hybrid molecule with a molecular weight of 362.5 g/mol and the formula C₂₃H₂₆N₂O₂ [1]. It belongs to a chemotype under investigation for selective androgen receptor degrader (SARD) activity, a therapeutic concept for enzalutamide-resistant prostate cancers [2]. The compound features a cyclopentanecarbonyl N-acyl cap, an indoline core, and a 3-phenylpropanamide chain. Its computationally determined lipophilicity (XLogP3 = 3.9) distinguishes it from close structural analogs, providing a basis for differential solubility, permeability, and target-engagement profiles in medicinal chemistry campaigns [1].

Why N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide Cannot Be Replaced by Its Closest Structural Analogs in Rigorous Research Programs


Indoline-propanamide congeners that differ only in the N-acyl cap—such as the furan-2-carbonyl (CAS 1058490-14-4) or cyclopropanecarbonyl (CAS 1021209-65-3) analogs—are not interchangeable surrogates. Even when the core scaffold and phenylpropanamide chain are conserved, the N-acyl substituent modulates lipophilicity, hydrogen-bonding capacity, and steric volume, which collectively govern membrane permeability, metabolic stability, and binding-pocket complementarity [1]. The cyclopentanecarbonyl variant exhibits an XLogP3 of 3.9, substantially higher than the cyclopropanecarbonyl (XLogP3 = 2.8) and furan-2-carbonyl (XLogP3 = 3.4) counterparts, while avoiding the additional hydrogen-bond acceptor introduced by the furan oxygen [1] [2] [3]. Such differences can translate into divergent cellular potency, off-target profiles, and pharmacokinetic behavior, making blind replacement a source of irreproducible results.

Quantitative Differentiation Evidence for N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide Against Closest Analogs


Lipophilicity (XLogP3) Differentiation Versus Furan-2-Carbonyl and Cyclopropanecarbonyl Analogs

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 3.9, representing an increase of 0.5 log units over the furan-2-carbonyl analog (XLogP3 = 3.4) and 1.1 log units over the cyclopropanecarbonyl analog (XLogP3 = 2.8) [1] [2] [3]. Higher lipophilicity within this series is expected to enhance passive membrane permeability but may also increase susceptibility to cytochrome P450 metabolism, making the cyclopentanecarbonyl variant a valuable tool for probing the lipophilicity-activity-metabolism equilibrium in lead optimization.

Lipophilicity Permeability SAR

Hydrogen-Bond Acceptor Count: Reduced Polarity Relative to Furan-2-Carbonyl Analog

The cyclopentanecarbonyl compound contains two hydrogen-bond acceptors (both carbonyl oxygens), identical to the cyclopropanecarbonyl analog but one fewer than the furan-2-carbonyl analog, which carries three H-bond acceptors (the furan oxygen plus two carbonyls) [1] [2] [3]. Reducing hydrogen-bond acceptor count is a common medicinal chemistry tactic to lower polar surface area and minimize promiscuous off-target binding, without sacrificing the core pharmacophore.

Hydrogen Bonding Polar Surface Area Off-target Promiscuity

Molecular Weight and Steric Bulk Differentiation Within the N-Acyl Indoline Series

The cyclopentanecarbonyl substituent confers a molecular weight of 362.5 g/mol, which is incrementally higher than the cyclopropanecarbonyl analog (334.4 g/mol, Δ = 28.1 g/mol) and the furan-2-carbonyl analog (360.4 g/mol, Δ = 2.1 g/mol) [1] [2] [3]. The five-membered cyclopentane ring offers a larger steric footprint than the three-membered cyclopropane and distinct conformational preferences compared to the planar furan ring, potentially altering binding-pocket shape complementarity and entropic contributions to binding free energy.

Molecular Weight Steric Bulk Ligand Efficiency

Indoline-Based SARD Chemotype: Class-Level Evidence Supporting Procurement for Androgen Receptor Degrader Research

Indolinyl propanamides (series II and III) have been reported as submicromolar selective androgen receptor degraders (SARDs) that maintain potency against enzalutamide-resistant mutant ARs and are efficacious in Enz-R xenograft models [1]. While the specific compound N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide has not yet been reported with quantitative SARD activity data, its structural alignment with the defined SARD pharmacophore—indoline core, N-acyl cap, and phenylpropanamide chain—positions it as a rational procurement candidate for SAR expansion of this therapeutically relevant chemotype.

Selective Androgen Receptor Degrader Prostate Cancer Enzalutamide Resistance

Optimal Deployment Scenarios for N-(1-(Cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide Based on Differentiated Evidence


Lipophilicity-Driven Lead Optimization and SAR Expansion of Indoline SARDs

The compound's elevated XLogP3 of 3.9—compared to 2.8 for the cyclopropane analog and 3.4 for the furan analog [1]—makes it the preferred tool for systematically assessing how incremental lipophilicity modulates cellular permeability, metabolic stability, and AR-degradation potency. Researchers can deploy it alongside the lower-logP analogs to establish a lipophilicity-activity relationship within a matched molecular pair series.

Probing Steric and Conformational Effects in N-Acyl Binding Pockets

With a molecular weight of 362.5 g/mol and a cyclopentane ring that is bulkier than cyclopropane (334.4 g/mol) yet comparable to furan (360.4 g/mol), this compound provides a distinct steric and conformational probe [1] [2] [3]. It is suited for X-ray crystallography or cryo-EM studies aimed at mapping the N-acyl sub-pocket tolerance of androgen receptor or other targets.

Hydrogen-Bond Acceptor Minimization for CNS-Penetrant or Selectivity-Optimized Analog Design

The compound’s hydrogen-bond acceptor count of 2 is lower than the furan analog (HBA = 3), potentially reducing polar surface area and efflux transporter recognition [1] [2]. This profile supports its use as a starting point for designing brain-penetrant SARDs or for reducing off-target pharmacology in peripheral tissue programs.

Novel IP Generation Through Unexplored Chemical Space in the Indoline-Propanamide Series

Although the indolinyl propanamide chemotype is validated as a SARD scaffold [4], the specific N-cyclopentanecarbonyl analog has no publicly reported biological data. This knowledge gap presents an opportunity for organizations seeking novel composition-of-matter and method-of-use patent claims, using this compound as a lead for proprietary SAR campaigns.

Quote Request

Request a Quote for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.